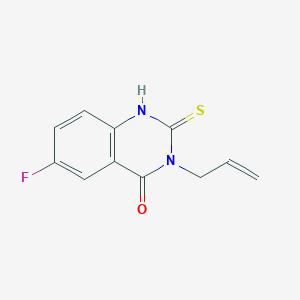

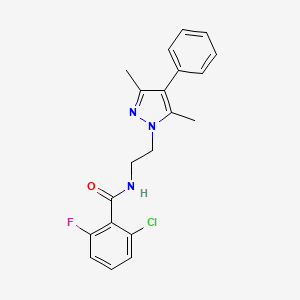

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular formula of 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is C11H11FN2OS. Its molecular weight is 238.28. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The synthesis of quinazolin-4(1H)-ones has been reported via amination and annulation of amidines and benzamides . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .科学的研究の応用

AMPA Receptor Antagonists

A series of compounds, including those structurally similar to 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one, have been prepared to explore their role as AMPA receptor antagonists. These compounds were used to understand the structure-activity relationship for AMPA receptor inhibition, identifying new antagonists with varying potencies (Chenard et al., 2001).

Antibacterial Evaluation and Structural Analysis

Efficient synthesis routes have been developed for novel derivatives, which were tested against bacterial strains. The studies include Raman analysis, crystal structure, and Hirshfeld Surface analysis to understand the compound's properties and interactions, providing insights into their potential antibacterial applications (Geesi et al., 2020).

Anti-inflammatory Activity

Research into fluorine-substituted benzo[h]quinazolin-2-amine derivatives has shown potential for anti-inflammatory applications. These studies involve understanding the molecular structure, hydrogen bonding, and π-π interactions, along with evaluating the compounds' solubility and anti-inflammatory effects (Sun et al., 2019).

Antifungal Activity

The synthesis and evaluation of novel s-substituted 6-fluoro-quinazoline derivatives have shown significant antifungal activities. These compounds' structures were confirmed through various analytical methods, and their effects on fungal growth and cell membrane permeability were studied (Xu et al., 2007).

Antimicrobial and Antiviral Activities

Several studies have synthesized and evaluated the antimicrobial and antiviral activities of quinazolinone derivatives. These include the synthesis of fluorine-containing derivatives with potential as antimicrobial agents and their evaluation against various bacterial and fungal strains. Additionally, some derivatives have been studied for their antiviral activities against respiratory and biodefense viruses, highlighting the broad spectrum of potential applications for these compounds (Desai et al., 2013, Selvam et al., 2007).

Structural and Synthetic Approaches

Research has also focused on the synthesis, characterization, and the development of new synthetic approaches for fluorinated quinazolin-4-ones. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Layeva et al., 2007, Iqbal et al., 2019).

特性

IUPAC Name |

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZDUGUYSYIQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)

![N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2751744.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)

![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)

![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)